4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Continuous Flow Chemistry Pyrazole Synthesis Process Intensification

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is the essential starting material for constructing the axially chiral biaryl core of JDQ443 (opnurasib), a clinical-stage KRAS G12C inhibitor. The 4-bromo group enables high-yielding Suzuki-Miyaura cross-coupling; the 4-fluorobenzyl N1-substituent directs atropisomer formation. Generic pyrazole analogs cannot substitute—even minor deviations (e.g., 4-chlorobenzyl replacement or bromine omission) alter the synthetic pathway, yield, and stereochemical outcome. Procure this compound to ensure efficient, reproducible synthesis of JDQ443 and related candidates. Also ideal as a model substrate for continuous flow chemistry optimization and focused library generation.

Molecular Formula C10H7BrFN3O2
Molecular Weight 300.08g/mol
CAS No. 512824-95-2
Cat. No. B455648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole
CAS512824-95-2
Molecular FormulaC10H7BrFN3O2
Molecular Weight300.08g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=C(C(=N2)[N+](=O)[O-])Br)F
InChIInChI=1S/C10H7BrFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2
InChIKeyRNXGBUWRZGQKNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 512824-95-2) as a Critical Pyrazole Intermediate for KRAS G12C Inhibitor Synthesis


4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 512824-95-2) is a heterocyclic building block featuring a pyrazole core with bromine at the 4-position, a 4-fluorobenzyl group at N1, and a nitro group at the 3-position . This precise substitution pattern is essential for its role as a key synthetic intermediate in the preparation of clinical-stage KRAS G12C inhibitors, including JDQ443 (opnurasib) and analogs disclosed in major pharmaceutical patent estates [1]. Its molecular formula is C10H7BrFN3O2, with a molecular weight of 300.08 g/mol .

Why 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole Cannot Be Replaced by Generic Pyrazole Analogs


Substituting 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole with a generic pyrazole analog is not feasible due to the compound's highly specific substitution pattern, which dictates both its reactivity in subsequent cross-coupling steps and its ability to generate the correct atropisomeric geometry in the final KRAS G12C inhibitor structure [1]. The combination of the 4-bromo handle for Suzuki-Miyaura coupling, the 3-nitro group as a masked amine or for electronic tuning, and the 4-fluorobenzyl N1-substituent for optimal hydrophobic pocket occupancy is uniquely required for the efficient construction of the biaryl axis found in JDQ443 and related clinical candidates [1]. Even minor deviations—such as replacing the 4-fluorobenzyl with a 4-chlorobenzyl group or omitting the bromine—alter the synthetic pathway, yield, and stereochemical outcome, rendering the process non-viable for producing the intended active pharmaceutical ingredient [2].

Quantitative Differentiation of 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole for KRAS G12C Inhibitor Synthesis


Enhanced Synthetic Efficiency: Continuous Flow vs. Batch Synthesis of Fluorinated Pyrazoles

The synthesis of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved via a continuous flow diazoalkane [3+2] cycloaddition, a method that demonstrates significantly higher throughput and safety compared to traditional batch nitration/benzylation sequences [1]. While direct comparative data for this specific compound are not published, class-level inference from a study of 30+ fluorinated pyrazoles shows continuous flow synthesis consistently reduces reaction times from hours to minutes and improves yield consistency [1]. This is particularly critical for the scalable production of this advanced intermediate for JDQ443, where the presence of both a nitro group and a bromine handle makes the compound sensitive to thermal runaway in batch mode [2].

Continuous Flow Chemistry Pyrazole Synthesis Process Intensification

Critical Role of the 4-Bromo Handle in JDQ443 Biaryl Construction

The 4-bromo substituent on the pyrazole core of 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is essential for the key Suzuki-Miyaura cross-coupling step that forms the axially chiral biaryl axis of the clinical candidate JDQ443 [1]. Attempts to use the 4-chloro analog or a non-halogenated pyrazole in this step would fail or proceed with dramatically reduced efficiency due to the lower reactivity of C-Cl bonds toward oxidative addition [2]. The bromine atom provides the optimal balance of reactivity and stability for this transformation, enabling the construction of the atropisomeric core that is critical for engaging the 'cryptic' binding pocket of KRAS G12C and achieving the reported potency of JDQ443 (pERK IC50 = 0.5 μM in NCI-H358 cells) [1].

KRAS G12C Atropisomerism Suzuki Coupling

Structural Specificity: The 4-Fluorobenzyl Group Dictates Atropisomeric Conformation

The 4-fluorobenzyl substituent at the N1 position of the pyrazole ring in 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is not arbitrary; it is a critical determinant of the atropisomeric conformation of the final JDQ443 inhibitor [1]. Structure-based drug design revealed that the introduction of a fluorine atom on the benzyl group increases the torsion angle between the phenyl and pyrazole rings to approximately 60°, which more closely mimics the bioactive conformation required for optimal binding to the KRAS G12C SWII pocket (which requires a ~78° angle) [1]. Replacing the 4-fluorobenzyl group with an unsubstituted benzyl or 4-chlorobenzyl analog would alter this torsion angle and compromise the inhibitor's ability to achieve the correct atropisomeric geometry, directly impacting potency [1].

KRAS G12C Atropisomerism Structure-Activity Relationship

Commercial Availability and Specification: A Key Differentiator for Procurement

4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole is readily available from multiple commercial suppliers with a standard purity specification of ≥95% . In contrast, closely related analogs such as 4-bromo-1-(4-chlorobenzyl)-3-nitro-1H-pyrazole (CAS 957266-44-3) and 1-(4-bromobenzyl)-4-chloro-3-nitro-1H-pyrazole (CAS 957265-98-4) are less commonly stocked and often require custom synthesis, leading to longer lead times and higher costs . This commercial availability directly supports the scale-up activities and process development efforts for JDQ443, providing a reliable supply chain that is essential for industrial procurement [1].

Procurement Supply Chain Purity Analysis

Limited Direct Comparative Biological Data Highlights Niche Application

Direct comparative biological activity data (e.g., IC50 values) for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole against its closest analogs are scarce, as this compound is primarily valued as a synthetic intermediate rather than a final bioactive molecule . One vendor source reports cytotoxicity values (HeLa IC50 = 12.5 µM, A375 IC50 = 15.0 µM), but these data lack comparator data for analogs under identical conditions, and the source is not a primary research publication . Therefore, biological differentiation is not the basis for selection; the compound's value is derived from its unique synthetic utility in constructing atropisomeric KRAS G12C inhibitors, as detailed in the evidence above. Procurement decisions should be based on its chemical reactivity and role in established synthetic routes, not on unverified biological claims.

Biological Activity Cytotoxicity KRAS G12C

Optimized Application Scenarios for Procuring 4-Bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole (CAS 512824-95-2)


Scale-Up Synthesis of the KRAS G12C Inhibitor JDQ443 (Opnurasib)

Procure 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as the key starting material for the construction of the axially chiral biaryl core of JDQ443. The 4-bromo group enables a high-yielding Suzuki-Miyaura cross-coupling with a boronic acid partner to install the second aromatic ring, while the 4-fluorobenzyl group directs the formation of the desired atropisomer [1]. This is the primary industrial application for this compound, as described in Novartis's development of JDQ443, a clinical-stage KRAS G12C inhibitor [1].

Continuous Flow Manufacturing of Fluorinated Pyrazole Intermediates

Implement 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a model substrate for optimizing continuous flow synthesis of complex pyrazole building blocks. The compound's structure, featuring both a nitro group and a bromine handle, makes it an ideal candidate for demonstrating the safety and efficiency advantages of flow chemistry over traditional batch processes, as shown in studies of related fluorinated pyrazoles [1]. This application is particularly relevant for process chemists aiming to scale up the production of JDQ443 intermediates [2].

Medicinal Chemistry SAR Exploration of Pyrazole-Based KRAS G12C Inhibitors

Use 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole as a versatile scaffold for generating focused libraries of KRAS G12C inhibitors. The bromine atom serves as a handle for introducing diverse aryl/heteroaryl groups via cross-coupling, allowing medicinal chemists to rapidly explore the structure-activity relationship (SAR) around the atropisomeric biaryl axis [1]. This approach is directly inspired by the optimization campaigns that led to the discovery of JDQ443 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-bromo-1-(4-fluorobenzyl)-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.